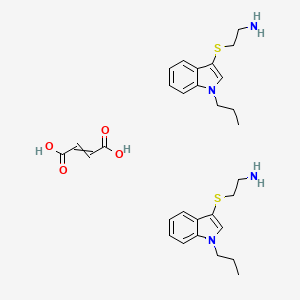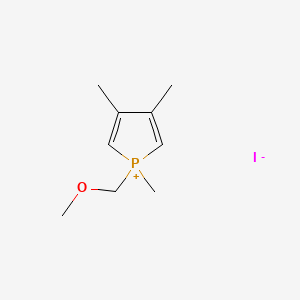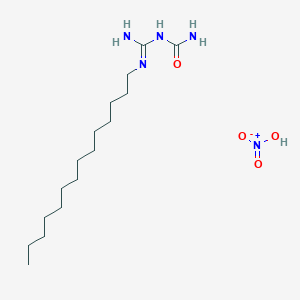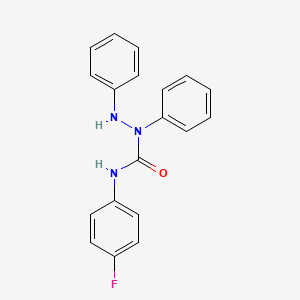![molecular formula C12H10N4O2 B14595049 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one CAS No. 60723-65-1](/img/structure/B14595049.png)
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyrans and tetrazoles. Benzopyrans are known for their diverse biological activities, while tetrazoles are often used in medicinal chemistry due to their stability and bioisosteric properties. This compound combines the structural features of both classes, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like methanol or acetonitrile, and catalysts such as copper(I) iodide to facilitate the cyclization and click reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline .
Uniqueness
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is unique due to its combined benzopyran and tetrazole structures. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to similar compounds that contain only one of these moieties .
Properties
CAS No. |
60723-65-1 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-methyl-3-(2H-tetrazol-5-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C12H10N4O2/c1-7-9(6-11-13-15-16-14-11)12(17)8-4-2-3-5-10(8)18-7/h2-5H,6H2,1H3,(H,13,14,15,16) |
InChI Key |
GKLFVWOMUBCJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)CC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)



![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)



